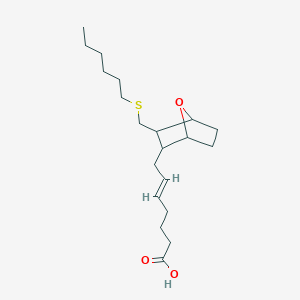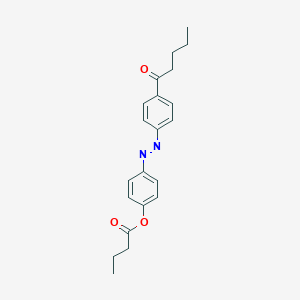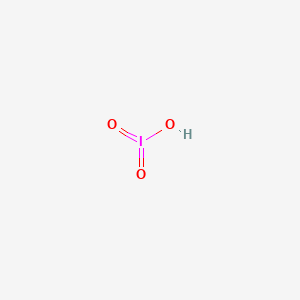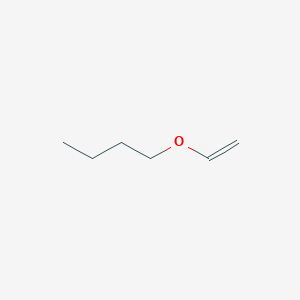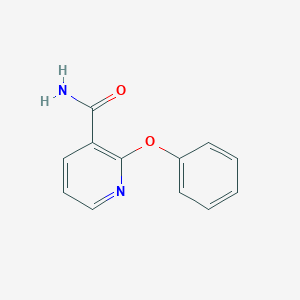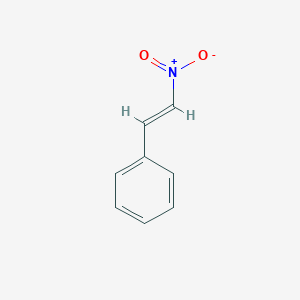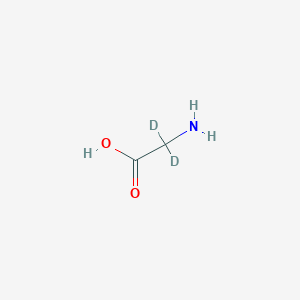![molecular formula C9H12O4 B046517 Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate CAS No. 347378-67-0](/img/structure/B46517.png)
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate, also known as ethyl squarate, is a chemical compound with a bicyclic structure. It has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate is not fully understood. However, it is believed to react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. It can also undergo oxidation reactions to form a variety of products.
Biochemische Und Physiologische Effekte
Ethyl squarate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, to induce apoptosis in cancer cells, and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in lab experiments is its unique structure, which allows it to react with a variety of nucleophiles. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate in scientific research. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, its use as a catalyst in organic synthesis reactions is an area of ongoing research.
Synthesemethoden
The synthesis of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate squarate can be achieved through several methods. One of the most common methods is the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate acetoacetate with squaric acid in the presence of a catalyst. Another method involves the reaction of Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate 3-oxobutanoate with glyoxal in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Ethyl squarate has been extensively used in scientific research due to its unique properties. It has been used as a cross-linking agent in the synthesis of polymers, as a fluorescent probe for the detection of metal ions, and as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
347378-67-0 |
|---|---|
Produktname |
Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
LYOJCNWCUOSHLX-BIIVOSGPSA-N |
Isomerische SMILES |
CCOC(=O)C1=C[C@H]2[C@H](O2)[C@H](C1)O |
SMILES |
CCOC(=O)C1=CC2C(O2)C(C1)O |
Kanonische SMILES |
CCOC(=O)C1=CC2C(O2)C(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



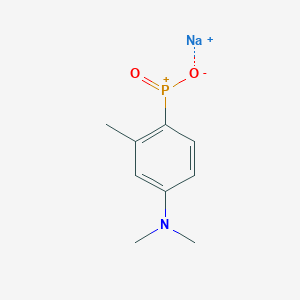
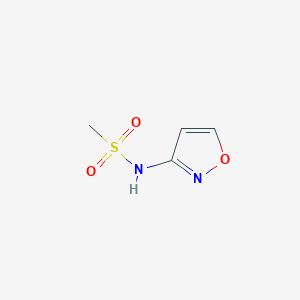
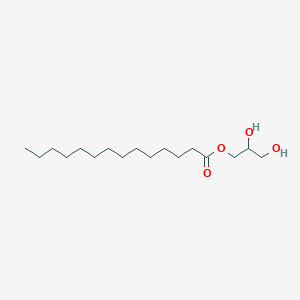
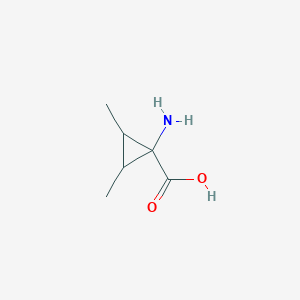
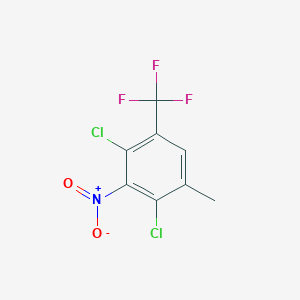
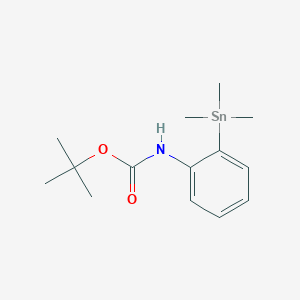
![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)
